

Tyrosinase-IN-25 molecular docking active site

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Compound Focus: Tyrosinase-IN-25

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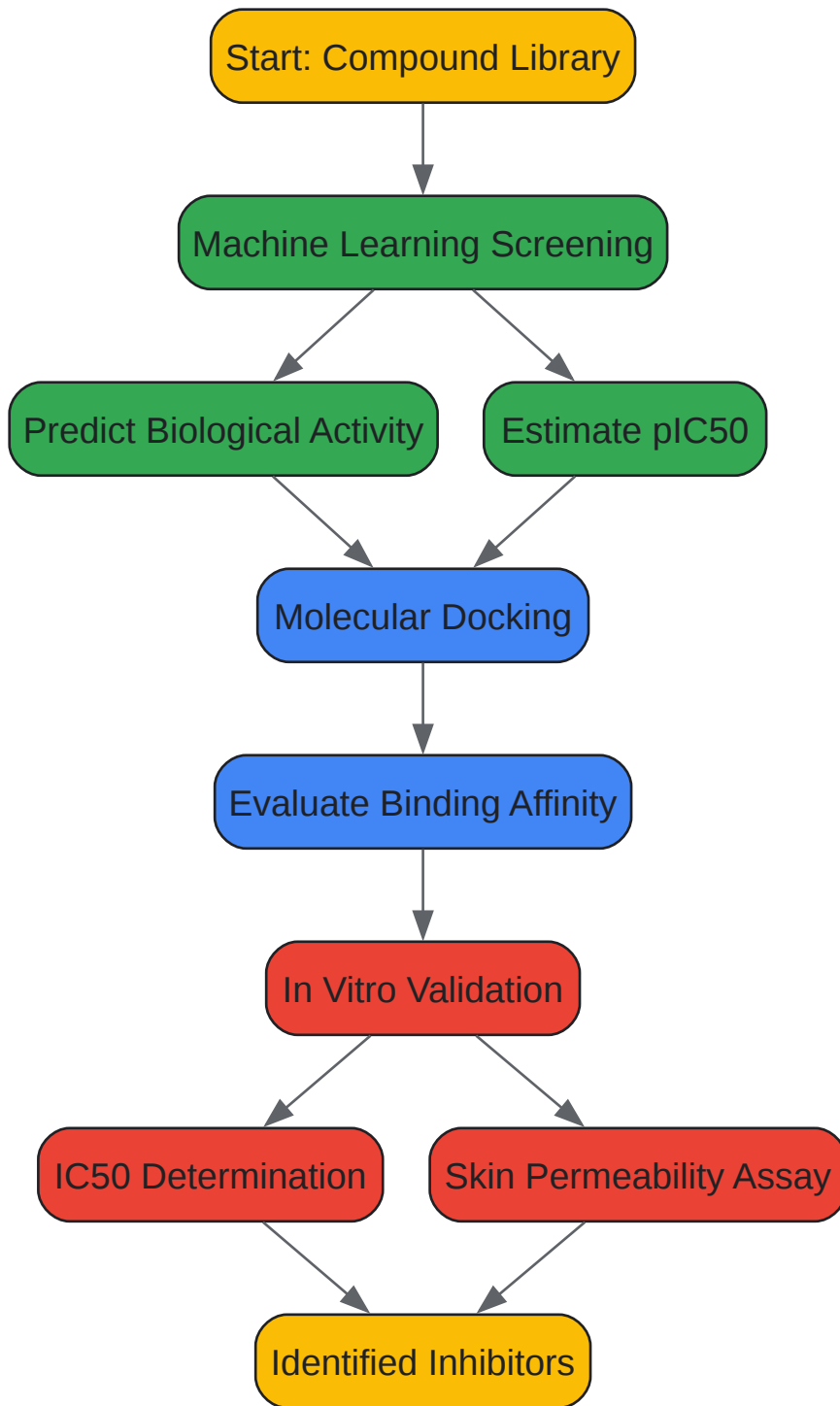
The Tyrosinase Active Site

The tyrosinase active site is a key target for inhibitor design. Here are its core structural features:

- **Copper Centers:** The catalytic core contains two copper ions, **CuA and CuB**, essential for the enzyme's oxidase activity [1].
- **Histidine Coordination:** Each copper ion is coordinated by three histidine residues. The specific residues are **H180, H202, and H211 for CuA**, and **H363, H367, and H390 for CuB** in human tyrosinase [1]. These residues are critical for substrate binding and catalysis.
- **Commonly Used Structure:** Due to the limited availability of the human tyrosinase crystal structure, many studies use the well-characterized structure of mushroom tyrosinase (*Agaricus bisporus*) from the Protein Data Bank (e.g., **PDB ID 2Y9X**) for docking simulations [2] [3] [4]. Homology models of human tyrosinase are also built based on related structures like tyrosinase-related protein 1 (HsTYRP1) [5].

Molecular Docking Workflow

The following diagram outlines a standard computational pipeline for discovering tyrosinase inhibitors, integrating machine learning and molecular docking as reported in recent studies [5] [3]:



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Computational and experimental workflow for tyrosinase inhibitor discovery.

Experimental Validation & Key Inhibitor Data

After computational screening, experimental validation is crucial. The table below summarizes potent tyrosinase inhibitors from recent literature as examples of benchmark data [5] [2] [4].

| Inhibitor Name | Reported IC ₅₀ (μM) | Inhibitor Type | Key Binding Interactions |
|--------------------------------------|--------------------------------|------------------------|--|
| Rhodanine-3-propionic acid | 0.735 [5] | Natural Product / Drug | Metal ion coordination, π-π interactions [5] |
| Compound 5c (Cinnamate derivative) | 0.0020 [2] | Synthetic Analog | H-bond with Asn260 & Asn81 [2] |
| Compound 1c (Oxazolidinone analogue) | 4.70 [4] | Synthetic Analog | Competitive inhibition; strong active site binding [4] |
| Oxyresveratrol | 4.02 [6] | Natural Derivative | Hydrogen bonds, hydrophobic interactions [6] |
| Kojic Acid (Reference Standard) | 16.69 - 461.79 [2] [6] | Well-known Inhibitor | Coordination with copper ions [2] |

Detailed Experimental Protocols

Molecular Docking Protocol

A typical molecular docking procedure against mushroom tyrosinase (PDB: 2Y9X) involves these key steps [2]:

- **Protein Preparation:**
 - Obtain the crystal structure from the Protein Data Bank (PDB).
 - Remove water molecules and original ligands.
 - Add polar hydrogen atoms and assign partial charges using a tool like Schrödinger Maestro or AutoDock Tools.
- **Ligand Preparation:**

- Draw the 2D structure of the inhibitor (e.g., **Tyrosinase-IN-25**) or obtain it from a database.
- Convert to 3D and minimize its energy using software like Avogadro or Schrödinger's LigPrep.
- Generate possible tautomers and protonation states at physiological pH (7.4).

- **Docking Simulation:**

- Define the active site as a grid box centered around the two copper ions.
- Perform flexible ligand docking using programs like AutoDock Vina, Glide (Schrödinger), or GOLD.
- Use a high number of runs (e.g., 100) to ensure comprehensive sampling of binding modes.

- **Analysis:**

- Cluster the results based on root-mean-square deviation (RMSD) and select the most favorable binding pose based on docking score (e.g., in kcal/mol).
- Analyze key interactions: hydrogen bonds, π - π stacking, and metal coordination with CuA and CuB ions and surrounding histidine residues.

In Vitro Tyrosinase Inhibition Assay

This standard protocol measures the half-maximal inhibitory concentration (IC₅₀) [2] [6]:

- **Materials:**

- Mushroom tyrosinase (Sigma-Aldrich, T3824).
- L-DOPA (L-dihydroxyphenylalanine, Sigma-Aldrich, D9628) as substrate.
- Potassium phosphate buffer (pH 6.8).
- Test compounds dissolved in DMSO (final DMSO concentration <1%).
- Microplate reader.

- **Procedure:**

- In a 96-well plate, mix 70 μ L of phosphate buffer, 20 μ L of tyrosinase solution (final concentration \sim 30 U/mL), and 10 μ L of the test compound at various concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 20 μ L of L-DOPA substrate (final concentration 0.5 mM).
- Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 30 minutes.
- Include a positive control (e.g., Kojic acid) and a negative control (DMSO without inhibitor).

- **IC₅₀ Calculation:**

- Calculate the percentage inhibition for each concentration using the formula: Inhibition (%) = $[1 - (\Delta A_{\text{sample}} / \Delta A_{\text{control}})] \times 100$
- Plot inhibition percentage against the logarithm of the inhibitor concentration and fit the data with a non-linear regression curve to determine the IC₅₀ value.

Cellular Tyrosinase Activity and Melanin Content Assay

This protocol validates activity in a cellular context using B16F10 melanoma cells [4]:

- **Cell Culture and Treatment:**

- Maintain B16F10 cells in DMEM supplemented with 10% fetal bovine serum.
- Seed cells in 24-well plates and co-stimulate with α -MSH (e.g., 100 nM) and IBMX (e.g., 0.1 mM) to induce melanogenesis.
- Treat cells with various concentrations of the test inhibitor for 72 hours.

- **Cellular Tyrosinase Activity:**

- Lyse the treated cells with a non-ionic detergent lysis buffer.
- Centrifuge to collect the supernatant.
- Determine the total protein concentration (e.g., using a BCA assay).
- Mix an aliquot of the lysate with L-DOPA solution in a 96-well plate and measure the absorbance at 475 nm. Normalize the tyrosinase activity to the total protein content.

- **Melanin Content Measurement:**

- After treatment, wash the cells with PBS and solubilize the cell pellets with 1N NaOH at 80°C for 1 hour.
- Measure the absorbance of the dissolved melanin at 405 nm.
- Compare the melanin content of treated cells to the control (stimulated but untreated) cells.

A Path Forward for Your Research

Since "**Tyrosinase-IN-25**" is not yet characterized in the public scientific literature, I recommend the following steps to build its profile:

- **Confirm the Structure:** Precisely define the molecular structure of **Tyrosinase-IN-25**, as this is the foundation for all subsequent studies.
- **Initiate Computational Studies:** Follow the docking workflow outlined above. Using the mushroom tyrosinase structure (PDB 2Y9X) is an excellent and validated starting point.
- **Plan Biological Assays:** The experimental protocols provided will allow you to generate the crucial quantitative data (like IC₅₀) needed to establish its potency and mechanism of action.

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